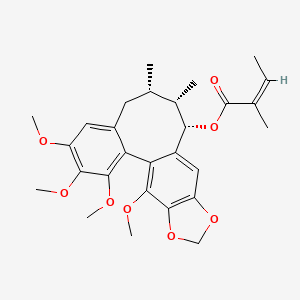
Heteroclitin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heteroclitin C is a natural product derived from the stems of Kadsura heteroclita, a plant species known for its medicinal propertiesThis compound has garnered attention due to its potential biological activities and applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heteroclitin C can be synthesized through chromatographic separations using silica gel and semi-preparative high-performance liquid chromatography (HPLC). The structures of the compound are elucidated based on spectroscopic analysis, including two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HR-MS) techniques .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems of Kadsura heteroclita. The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The extracted compound is then purified and crystallized for further use .
Análisis De Reacciones Químicas
Types of Reactions: Heteroclitin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities.
Aplicaciones Científicas De Investigación
Heteroclitin C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other biologically active compounds. In biology, this compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties. In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders. In the industry, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals .
Mecanismo De Acción
The mechanism of action of Heteroclitin C involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating oxidative stress, inflammation, and cellular signaling pathways. This compound acts as an antioxidant by scavenging reactive oxygen species and reducing oxidative damage to cells. It also influences various signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Comparación Con Compuestos Similares
Heteroclitin C is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other lignans such as heteroclitin D, interiorin C, and heteroclitin G. These compounds share structural similarities but differ in their specific substituents and biological activities. This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development .
Conclusion
This compound is a promising natural product with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studying various therapeutic effects and developing new pharmaceuticals. Further research is needed to fully understand its potential and explore new applications in medicine and industry.
Propiedades
Fórmula molecular |
C28H34O8 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m0/s1 |
Clave InChI |
PZUDCPSZWPLXKT-GGECRKIHSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
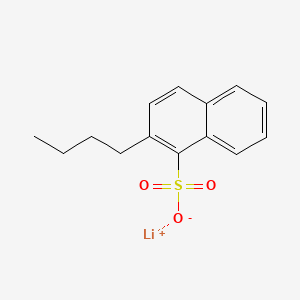
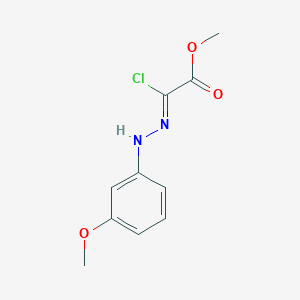
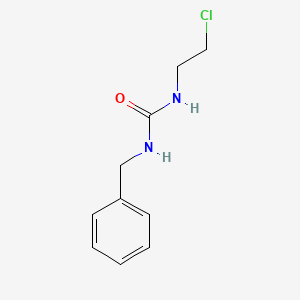

![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
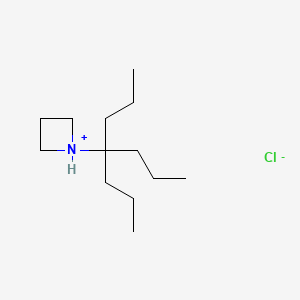
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
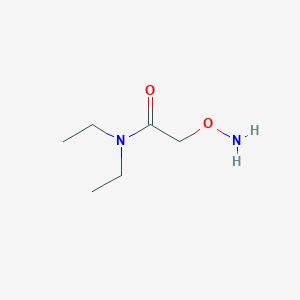
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

